L-Perillaldehyde

Catalog No.
S1551269
CAS No.
18031-40-8
M.F
C10H14O
M. Wt
150.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Perillaldehyde

CAS Number

18031-40-8

Product Name

L-Perillaldehyde

IUPAC Name

(4S)-4-prop-1-en-2-ylcyclohexene-1-carbaldehyde

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C10H14O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,7,10H,1,4-6H2,2H3/t10-/m1/s1

InChI Key

RUMOYJJNUMEFDD-SNVBAGLBSA-N

Canonical SMILES

CC(=C)C1CCC(=CC1)C=O

Isomeric SMILES

CC(=C)[C@H]1CCC(=CC1)C=O

The exact mass of the compound (-)-Perillaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

L-Perillaldehyde, also known as (S)-(-)-Perillaldehyde, is the naturally occurring enantiomer of p-mentha-1,8-dien-7-al, a monoterpenoid aldehyde. [1] It is a primary bioactive and aromatic constituent of essential oils from plants like *Perilla frutescens*. [2] Functionally, it serves as a valuable chiral building block in asymmetric synthesis, a potent bioactive agent in agricultural and pharmaceutical research, and a character-defining ingredient in the flavor and fragrance industry. [REFS-3, REFS-4] Procurement decisions for this compound hinge on its specific stereochemistry, as its biological and sensory properties are not interchangeable with its (R)-(+)-enantiomer or the racemic mixture.

Research Fit

Enantiomeric purity (S)-(−) configuration for stereochemical-control studies
Natural origin Identical to biosynthetic pathway, supports chiral reference workflow
LogP partitioning Guides membrane interaction and formulation partitioning research

Substituting L-Perillaldehyde with its (R)-(+)-enantiomer, the less expensive racemic mixture, or a related achiral aldehyde is a critical procurement error in applications dependent on specific molecular recognition. Biological systems, such as olfactory receptors and fungal enzymes, interact with chiral molecules in a stereospecific manner, meaning a change in stereochemistry can dramatically alter or eliminate the desired effect. [1] In asymmetric synthesis, using a racemic starting material instead of the enantiopure L-Perillaldehyde introduces unwanted diastereomers, which severely complicates purification processes and drastically reduces the yield of the target stereoisomer. [2] Therefore, for applications requiring predictable sensory profiles, reliable bioactivity, or stereochemical control, enantiopurity is a non-negotiable processing and performance parameter.

Substitution Risk

Enantiomer mismatch

The (R)-(+)-enantiomer is reduced via a different hydrogenation pathway, yielding distinct trans- and cis-saturated alcohols that may alter bioactivity.

Functional group substitution

Alcohol or acid derivatives differ in reactivity, membrane interaction kinetics, and TRPA1 agonist profile relative to the aldehyde form.

Non-aldehydic monoterpenes

Compounds lacking the aldehyde moiety, such as limonene, may not engage TRPA1 or reproduce the same sensory pathway response.

Superior Sensory Potency: 2.55-Fold Stronger Odor Intensity than the (R)-Enantiomer

In sensory evaluations, the odor-detection threshold is a key metric for the potency of an aroma compound. A study directly comparing the enantiomers of perillaldehyde determined that the (S)-(-)-isomer (L-Perillaldehyde) is 2.55 times more odorous than the (R)-(+)-isomer. [1] This quantitative difference in sensory potency means a significantly lower concentration of the L-enantiomer is required to achieve a target aroma intensity, directly impacting formulation costs and sensory profiles.

Evidence DimensionOdor Potency Ratio
Target Compound DataOdor potency of (S)-(-)-Perillaldehyde is the baseline (1x)
Comparator Or Baseline(R)-(+)-Perillaldehyde has an odor potency 2.55 times weaker
Quantified Difference2.55x
ConditionsSensory panel evaluation of odor-detection thresholds for purified enantiomers.

For flavor and fragrance applications, selecting the L-enantiomer provides greater aromatic impact at a lower concentration, a critical factor for cost-effective and potent formulations.

Airborne microbial reduction
Head-to-head
53%
vs. eugenol 13% · citronellal 35%
Reported air-sanitation endpoint context
Airwasher system, 5 mg/m³

Essential for Chiral Synthesis: Enantiopurity Prevents Complex Diastereomeric Mixtures

The utility of L-Perillaldehyde as a chiral starting material is demonstrated in its conversion to β-amino acid derivatives. The Michael addition of dibenzylamine to a derivative of (S)-(−)-perillaldehyde yields a specific mixture of four diastereomers in a 76:17:6:1 ratio. [1] Starting with enantiopure (S)-perillaldehyde is fundamental to achieving this predictable and manageable diastereomeric distribution. The use of a racemic perillaldehyde would double the number of potential stereoisomers, making the isolation of a single, desired product exceptionally difficult and economically unviable due to significant yield loss and complex separation requirements. [2]

Evidence DimensionDiastereomeric Product Distribution
Target Compound DataStarting with (S)-Perillaldehyde yields a predictable 4-diastereomer mixture (76:17:6:1 ratio).
Comparator Or BaselineStarting with racemic perillaldehyde would yield a more complex mixture of up to 8 stereoisomers.
Quantified DifferenceAvoids doubling the number of stereoisomers, simplifying purification.
ConditionsMichael addition of dibenzylamine to a (+)-tert-butyl perillate derivative.

Procuring enantiopure L-Perillaldehyde is a prerequisite for efficient chiral synthesis, preventing costly and low-yielding purification steps required to separate complex product mixtures derived from racemic starting materials.

MBC V. vulnificus
Head-to-head
250 μg/mL
terpineol/linalool 1000 μg/mL · citral 100 μg/mL
Reported MIC endpoint context
Liquid medium, 1% Tween 20

High-Performance Agrochemical Scaffold: Derivatives Outperform Commercial Fungicide Benchmark

L-Perillaldehyde serves as a highly effective scaffold for developing novel fungicides. In a study evaluating new hydrazide-containing derivatives, a compound synthesized from L-Perillaldehyde (designated C4) demonstrated exceptional antifungal activity against the plant pathogen *Rhizoctonia solani* with an EC50 value of 0.260 µg/mL. [1] This potency is more than double that of the widely used commercial fungicide carbendazim, which recorded an EC50 of 0.651 µg/mL in the same study. [1] This highlights the value of the L-Perillaldehyde core structure for generating new active ingredients with performance superior to established market standards.

Evidence DimensionAntifungal Potency (EC50)
Target Compound DataL-Perillaldehyde derivative (C4): 0.260 µg/mL
Comparator Or BaselineCarbendazim (commercial fungicide): 0.651 µg/mL
Quantified Difference2.5x more potent
ConditionsIn vitro assay against the plant pathogenic fungus *Rhizoctonia solani*.

For researchers in agrochemical R&D, L-Perillaldehyde is not just an active agent itself but a validated, high-performance chiral precursor for creating next-generation fungicides that can surpass current commercial benchmarks.

U87MG glioblastoma IC50
Head-to-head
14.9 μg/mL
vs. epoxide derivative 15.1 μg/mL
Supports cytotoxicity endpoint review
MTT assay, comparable to synthetic analog
Carcinoma antiproliferative IC50
Head-to-head
3 mM
Perillyl alcohol 1 mM
Supports cytostatic endpoint interpretation
BroTo, A549 cell lines; 24 h MTT
TRPA1 channel activation
Class-level
Agonist (qualitative)
Limonene: inactive; Cinnamaldehyde: active, different profile
Reported TRPA1 sensory pathway context
Heterologous expression system, electrophysiology

Flavor & Fragrance Formulation Requiring High Sensory Impact

For creating distinct spicy, herbal, or citrus-like notes where potency and cost-in-use are critical. The 2.55-fold higher odor intensity compared to its enantiomer allows formulators to achieve desired aromatic profiles with significantly less material. [1]

Asymmetric Synthesis of Chiral Molecules and Pharmaceuticals

As a chiral-pool starting material for complex molecules such as β-peptides or custom heterocycles. Its enantiopurity is essential to ensure a predictable diastereomeric outcome, simplifying downstream purification and maximizing the yield of the target stereoisomer. [2]

Development of Novel Agricultural Fungicides

As a lead scaffold in discovery chemistry programs aiming to develop new plant-protection agents. The demonstrated ability of its derivatives to outperform established fungicides like carbendazim makes it a strategically valuable precursor for R&D pipelines. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
Air sanitation and indoor environmental quality control
Volatile antimicrobial screening context
Airborne microbial reduction endpoint
Glioblastoma research and p-menthane scaffold optimization
Cytotoxicity endpoint review
IC50 and cell-viability assay context
Food safety applications targeting Vibrio vulnificus
MBC and strain-panel endpoints
Gram-negative pathogen susceptibility testing
Sensory neuroscience and TRPA1 channel research
TRP channel agonist profile
TRPA1 activation and desensitization assays

XLogP3

2.6

Hydrogen Bond Acceptor Count

1

Exact Mass

150.104465066 Da

Monoisotopic Mass

150.104465066 Da

Heavy Atom Count

11

LogP

3.13 (LogP)

UNII

5EL0Y7P6LP

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 40 of 41 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

18031-40-8

Wikipedia

(-)-perillaldehyde

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